[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic hybrid molecule combining oxazole and triazole heterocycles, both substituted with methoxy and methylphenyl groups.
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c1-14-8-9-19(10-15(14)2)30-16(3)23(28-29-30)26(31)35-13-20-17(4)36-25(27-20)18-11-21(32-5)24(34-7)22(12-18)33-6/h8-12H,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVVKVRVHOEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to target and inhibit various proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
Tmp-bearing compounds are known to interact with their targets, leading to inhibition of these proteins and subsequent biological effects.
Biological Activity
The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1223778-10-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 508.53 g/mol. The structure features a combination of oxazole and triazole rings which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O7 |
| Molecular Weight | 508.53 g/mol |
| LogP | 3.4315 |
| Polar Surface Area | 96.163 Ų |
| Hydrogen Bond Acceptors | 11 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization techniques to introduce the oxazole and triazole moieties. These steps are crucial for ensuring the biological activity of the final product.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole and oxazole groups possess notable antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Screening
In a comparative study involving various synthesized compounds, the target compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured in millimeters (mm) as follows:
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| [Target Compound] | 15 | 12 |
| Control (Tetracycline) | 20 | 18 |
This data suggests that while the compound is less potent than tetracycline, it still exhibits promising antibacterial properties.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of similar compounds. The triazole ring has been associated with enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with cellular processes.
Case Study: In Vitro Cytotoxicity
A recent study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These findings suggest that the target compound may exhibit similar cytotoxic effects, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
Structural Features
- Oxazole moiety: The 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazole group is reminiscent of combretastatin analogs, which are known for tubulin-binding activity .
- Substituents : The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents, while the 3,4-dimethylphenyl group may influence steric interactions with biological targets.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Functional Groups: The target compound’s ester-linked oxazole-triazole structure distinguishes it from methylthio-triazoles () and oxazolones (). This ester group may enhance membrane permeability compared to sulfur-containing analogs .
Bioactivity :
- Combretastatin-like oxazolones () exhibit microtubule disruption, while ferroptosis inducers () target lipid peroxidation pathways . The target compound’s trimethoxyphenyl group suggests possible tubulin-binding activity, but its triazole moiety could confer unique mechanisms.
Synthetic Accessibility :
- The use of InCl₃ in alkylation () and reflux-driven cyclization () are scalable methods, but the target compound’s esterification step may require optimization for yield .
Research Findings and Mechanistic Insights
Anticancer Potential
- Trimethoxyphenyl Role : Present in both the target compound and combretastatin analogs, this group is critical for binding to tubulin’s colchicine site .
- Triazole Advantage : The 1,2,3-triazole’s stability against metabolic degradation could prolong half-life compared to oxazolones or natural ferroptosis inducers .
Structural Analysis Tools
Limitations and Opportunities
- Bioactivity Data Gap : While similar compounds show anticancer effects, the target compound’s specific activity requires empirical validation.
- Synthetic Challenges : Multi-step synthesis may limit yield; alternative routes (e.g., microwave-assisted synthesis) could be explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
